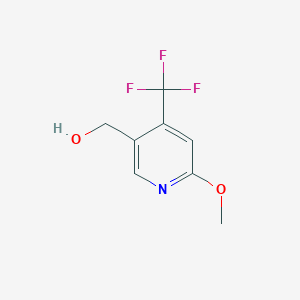

(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanol

Description

Properties

IUPAC Name |

[6-methoxy-4-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-14-7-2-6(8(9,10)11)5(4-13)3-12-7/h2-3,13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKQAOFZLCKERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanol is a pyridine derivative characterized by the presence of a methoxy group and a trifluoromethyl group, which significantly influence its biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its diverse biological effects, including antimicrobial, anti-inflammatory, and antiparasitic properties.

- Molecular Formula : C7H6F3N1O2

- Molecular Weight : 191.15 g/mol

- IUPAC Name : this compound

- Structural Features : The trifluoromethyl group enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves the disruption of bacterial cell membrane integrity.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | X µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | Y µg/mL | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | Z µg/mL | Membrane destabilization |

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The specific pathways affected include the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Case Study: NF-kB Pathway Inhibition

A study investigating the effects of this compound on TNF-alpha induced inflammation in macrophages showed a marked reduction in cytokine production, indicating its potential as an anti-inflammatory agent.

Antiparasitic Activity

The compound has also been explored for its antiparasitic properties , particularly against Plasmodium falciparum, the causative agent of malaria. Initial assays suggest that it may act by targeting specific enzymes involved in the parasite's lifecycle.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of both methoxy and trifluoromethyl groups enhances its chemical reactivity and biological profile. SAR studies indicate that modifications to these functional groups can lead to variations in potency and selectivity against different biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Position 4 and 6 Substitutions

The trifluoromethyl and methoxy groups at positions 4 and 6, respectively, distinguish the target compound from analogs. Key comparisons include:

Notes:

- The trifluoromethyl group enhances lipophilicity and metabolic stability compared to methyl or chloro substituents .

Functional Group Modifications

- Hydroxymethyl vs. Ketone: Oxidation of the hydroxymethyl group yields ketones, as seen in (2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl)(4-ethylphenyl)methanone (30), which showed inhibitory activity against OXA-48 β-lactamase (IC50 = 0.8 µM) .

- Silylated Derivatives: Protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) in compounds like (4-(((Tert-butyldimethylsilyl)oxy)methyl)-2,6-dichloropyridin-3-yl)(4-ethylphenyl)methanone (31) improves stability during synthesis .

Antimicrobial Activity

Compounds with trifluoromethylpyridine motifs, such as (2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl)(4-ethylphenyl)methanol (26), are potent β-lactamase inhibitors, highlighting the role of the -CF3 group in targeting bacterial enzymes .

Anticancer and Antiviral Potential

Complex derivatives like (S)-{4-chloro-2-methoxy-3-[4-(methylsulfonyl)phenyl]quinolin-6-yl}(1-methyl-1H-imidazol-5-yl)[6-(trifluoromethyl)pyridin-3-yl)methanol (MW: 603.01) demonstrate applications in targeting kinase pathways, suggesting that the trifluoromethylpyridine-methanol scaffold is versatile in drug design .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanol?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution followed by reduction. For example, fluorinated pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) can undergo methoxylation using potassium fluoride in polar solvents like DMSO, followed by reduction of the resulting intermediate with LiAlH₄ to yield the primary alcohol . Alternative routes involve hydrolysis of ester-protected intermediates under basic conditions (e.g., NaOH in methanol) to generate the alcohol group, as seen in multi-step patent syntheses .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- LCMS/HPLC : To assess purity and confirm molecular weight (e.g., m/z values such as 393 [M+H]⁺ reported in patent data) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns on the pyridine ring and methoxy/trifluoromethyl groups.

- IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store in a desiccator at room temperature (RT) under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation. The compound’s sensitivity to moisture and light is comparable to structurally similar pyridine alcohols, which degrade under prolonged exposure to humidity .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., THF, DMSO) to enhance reaction kinetics .

- Catalyst Screening : Evaluate bases like tripotassium phosphate for nucleophilic substitutions, as they improve regioselectivity in pyridine functionalization .

- Stepwise Purification : Employ fractional crystallization (e.g., hexane/ethyl acetate mixtures) to isolate high-purity intermediates, achieving >90% yields as demonstrated in patent protocols .

Q. What strategies are effective for resolving contradictions in reported spectral data or physical properties?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis under varied conditions (temperature, solvent ratios) to identify confounding factors.

- Computational Validation : Compare experimental NMR/LCMS data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .

- Cross-Referencing : Validate melting points or solubility against structurally analogous compounds, such as (6-Chloro-4-methoxypyridin-3-yl)methanol (mp: ~178°C) .

Q. How can researchers design bioactivity assays for this compound in drug discovery?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors sensitive to trifluoromethyl groups (e.g., kinases, GPCRs) based on the compound’s enhanced lipophilicity and hydrogen-bonding capacity .

- In Vitro Screening : Use fluorescence polarization or SPR to measure binding affinity.

- Molecular Docking : Leverage AI-driven tools (e.g., AlphaFold, AutoDock) to predict interactions with target proteins, as suggested for fluorinated analogs .

Q. What advanced computational methods aid in predicting synthetic pathways or stability?

- Methodological Answer :

- AI-Driven Retrosynthesis : Platforms like IBM RXN or Synthia propose routes using patent data (e.g., EP 4 374 877 A2) and reaction databases .

- Degradation Modeling : Apply QSPR models to predict hydrolytic stability under varying pH, critical for optimizing storage formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.